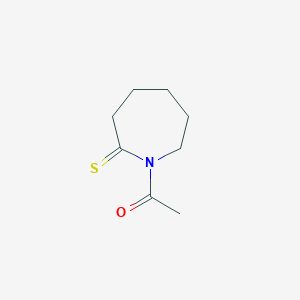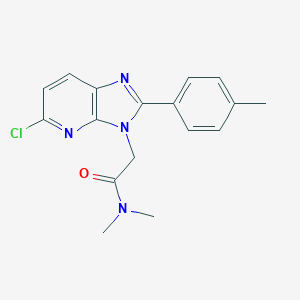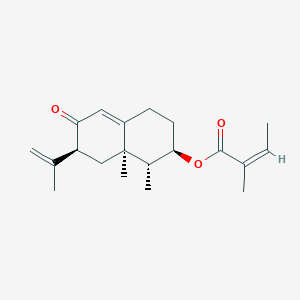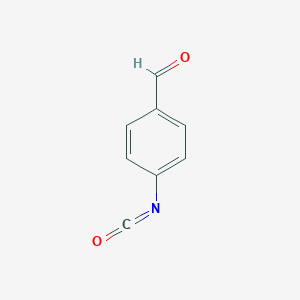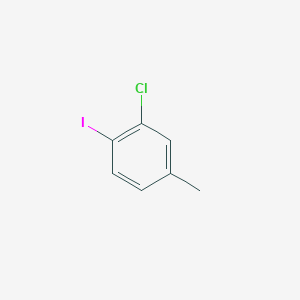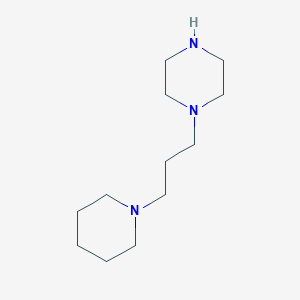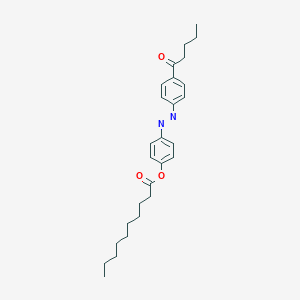
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene, also known as PDA, is a synthetic dye that belongs to the family of azobenzenes. It is widely used in scientific research due to its unique properties, including its ability to undergo photoisomerization under specific conditions.
科学的研究の応用
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has a wide range of scientific research applications. One of its primary uses is as a photochromic material due to its ability to undergo photoisomerization. This compound has been used to create photoresponsive materials for various applications, including optical data storage, molecular switches, and sensors.
This compound has also been used in biological research as a fluorescent probe for protein conformational changes. The dye can be attached to specific amino acid residues in proteins, and changes in fluorescence can be used to monitor conformational changes in the protein.
作用機序
The mechanism of action of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene is based on its ability to undergo photoisomerization. When exposed to specific wavelengths of light, this compound can change its molecular structure, which can lead to changes in its physical and chemical properties. These changes can be used in various applications, including photoresponsive materials and fluorescent probes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle the dye with care and follow proper safety protocols when working with it.
実験室実験の利点と制限
One of the primary advantages of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene is its ability to undergo photoisomerization, which makes it a useful tool in various scientific research applications. However, one of the limitations of this compound is its sensitivity to light and other environmental factors, which can affect its properties and performance.
将来の方向性
There are several future directions for research involving 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene. One area of research is the development of new photoresponsive materials using this compound and other azobenzenes. Another area of research is the use of this compound as a fluorescent probe for monitoring protein conformational changes in real-time. Additionally, this compound can be used in the development of new sensors for detecting specific molecules or environmental conditions. Overall, this compound has the potential to be a valuable tool in various scientific research fields, and further research is needed to explore its full potential.
合成法
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene can be synthesized using a two-step reaction method. In the first step, 4-n-pentanoyl-4-n'-hydroxyazobenzene is synthesized by reacting 4-nitrophenol with pentanoyl chloride and sodium hydroxide. In the second step, 4-n-pentanoyl-4-n'-hydroxyazobenzene is reacted with decanoyl chloride to form this compound.
特性
CAS番号 |
120103-03-9 |
|---|---|
分子式 |
C27H36N2O3 |
分子量 |
436.6 g/mol |
IUPAC名 |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] decanoate |
InChI |
InChI=1S/C27H36N2O3/c1-3-5-7-8-9-10-11-13-27(31)32-25-20-18-24(19-21-25)29-28-23-16-14-22(15-17-23)26(30)12-6-4-2/h14-21H,3-13H2,1-2H3 |
InChIキー |
NRZWTVDAZMMIMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
正規SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
同義語 |
[4-(4-pentanoylphenyl)diazenylphenyl] decanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)

![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)
![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)

